molecular formula C4H9N3O B6274023 1-azidobutan-2-ol CAS No. 152264-24-9

1-azidobutan-2-ol

Cat. No.: B6274023
CAS No.: 152264-24-9
M. Wt: 115.1
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Description

1-azidobutan-2-ol is an organic compound with the molecular formula C4H9N3O It is a member of the azido alcohol family, characterized by the presence of an azide group (-N3) and a hydroxyl group (-OH) on a butane backbone

Biochemical Analysis

Biochemical Properties

1-Azidobutan-2-ol is known to interact with halohydrin dehalogenases, a family of industrially relevant enzymes that catalyze the reversible dehalogenation of vicinal haloalcohols . These enzymes can also utilize other negatively charged nucleophiles such as azide, cyanide, or nitrite in an irreversible epoxide ring opening reaction, resulting in the formation of novel C-C, C-N, or C-O bonds .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the azidolysis of epoxides . This process involves the ring-opening reaction of epoxides with N3- anion as a nucleophile, which is catalyzed by rhodium embedded onto MOF-5 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with halohydrin dehalogenases. These enzymes catalyze the reversible dehalogenation of halohydrins with epoxide formation . In addition, the enzymes can also utilize other negatively charged nucleophiles such as azide in an irreversible epoxide ring opening reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the yield of this compound catalyzed by Rh@MOF-5 was predicted to be 99.18% under optimum conditions: 0.05 g of catalyst, 2.25% Rh content, temperature of 45 °C, reaction time of 60 min and methanol as solvent .

Metabolic Pathways

It is known that halohydrin dehalogenases, which interact with this compound, belong to the enzyme class of lyases and catalyze the reversible dehalogenation of halohydrins with epoxide formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azidobutan-2-ol can be synthesized through the reaction of 1,2-epoxybutane with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, with the azide ion opening the epoxide ring to form the desired azido alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of halohydrin dehalogenases. These enzymes catalyze the reversible dehalogenation of vicinal haloalcohols, forming epoxides that can then react with azide ions to produce azido alcohols .

Scientific Research Applications

Properties

CAS No.

152264-24-9

Molecular Formula

C4H9N3O

Molecular Weight

115.1

Purity

95

Origin of Product

United States

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